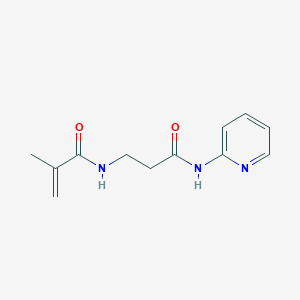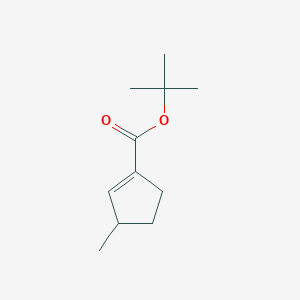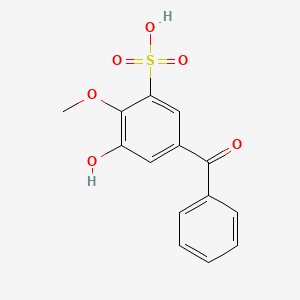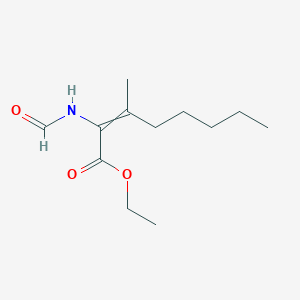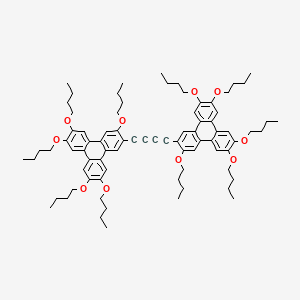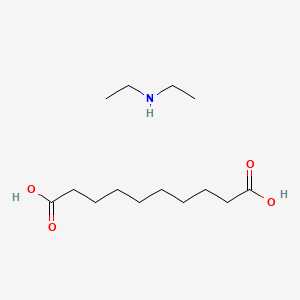
Decanedioic acid--N-ethylethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanedioic acid–N-ethylethanamine (1/1) is a chemical compound formed by the combination of decanedioic acid and N-ethylethanamine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid–N-ethylethanamine (1/1) typically involves the reaction of decanedioic acid with N-ethylethanamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
C10H18O4+C4H11N→C14H29NO4
Industrial Production Methods
Industrial production of decanedioic acid–N-ethylethanamine (1/1) may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid–N-ethylethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield decanedioic acid derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Decanedioic acid–N-ethylethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of decanedioic acid–N-ethylethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decanedioic acid–N-ethylethanamine (1/1) include:
Decanedioic acid: A dicarboxylic acid with similar chemical properties.
N-ethylethanamine: An organic amine with comparable reactivity.
Other dicarboxylic acid-amine complexes: Compounds formed by the combination of different dicarboxylic acids and amines
Uniqueness
Decanedioic acid–N-ethylethanamine (1/1) is unique due to its specific combination of decanedioic acid and N-ethylethanamine, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
499774-11-7 |
|---|---|
Molecular Formula |
C14H29NO4 |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
decanedioic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H18O4.C4H11N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-3-5-4-2/h1-8H2,(H,11,12)(H,13,14);5H,3-4H2,1-2H3 |
InChI Key |
YQCOSBVAJQCSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


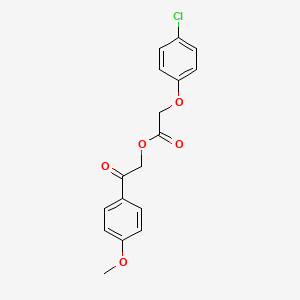
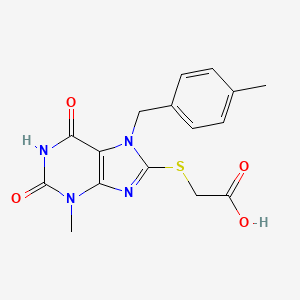
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
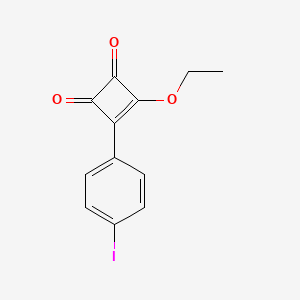
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)

